Bis(trimethylsilyl)methane

Overview

Description

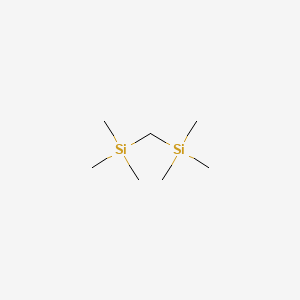

Bis(trimethylsilyl)methane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of interest due to their unique chemical and physical properties, which make them useful in various applications, including materials science and synthetic chemistry.

Synthesis Analysis

The synthesis of bis(trimethylsilyl)methane derivatives can be achieved through different pathways. For instance, tris(trimethylsilyl)methanethiol can be converted into bis(trimethylsilyl)methanethiol, which can then be used to synthesize bis- and tris(trimethylsilyl)methyl alkanethiosulfinate esters. These esters can further react to form alkyl trimethylsilyldithioformates . Another synthesis route involves the reaction of tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether, leading to the formation of methoxy-bis[tris(trimethylsilyl)silyl]methane . Additionally, bis(alkyldihydroxysilyl)methanes can be prepared by hydrolyzing bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger .

Molecular Structure Analysis

The molecular structure of bis(trimethylsilyl)methane derivatives can exhibit significant distortions due to the steric demands of the trimethylsilyl groups. For example, in methoxy-bis[tris(trimethylsilyl)silyl]methane, the central Si–C–Si angle is widened to 132.7°, and the trimethylsilyl groups are pressed together, resulting in an average Si–Si–Si angle of 105.6° . Similarly, dimethylamino-bis[tris(trimethylsilyl)silyl]methane shows a central Si–C–Si angle of 132.6° .

Chemical Reactions Analysis

Bis(trimethylsilyl)methane and its derivatives can undergo various chemical reactions. For instance, bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides can react with nucleophiles to yield products derived from bis(trimethylsilyl)sulfene . The reactivity of these compounds is influenced by the presence of the trimethylsilyl groups, which can affect the stability and outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trimethylsilyl)methane derivatives are influenced by their molecular structure. The presence of bulky trimethylsilyl groups can lead to high thermal stability, as observed in bis(alkyldihydroxysilyl)methanes, which are stable below their melting points . The steric hindrance caused by these groups can also affect the bond angles and lengths within the molecule, as seen in the case of methoxy-bis[tris(trimethylsilyl)silyl]methane .

Scientific Research Applications

Versatile C1 Building Block

Bis(trimethylsilyl)methane is recognized for its versatility as a C1 building block in organic chemistry. Its applications span various reactions, including Peterson olefination and Kumada cross-coupling reactions with aryl and vinyl halides. This chemical's ability to participate in the synthesis of methylenephosphine analogs and serve as a sterically demanding ligand for main group and transition metal complexes highlights its broad utility in synthetic chemistry (Williams & Walsh, 2010).

Electron Affinity and Bond Dissociation Energies

The electron affinity and bond dissociation energies of bis(trimethylsilyl)methane have been a subject of study. For instance, its electron affinity was compared with that of bis(dimethylphosphino)methane, and the α-stabilization effect of silyl and phosphino substitution was found to be significant. This research provides valuable insights into the stabilization mechanisms and energetic properties of this compound (Römer et al., 1998).

Electron Mobility

Bis(trimethylsilyl)methane's electron mobility has been studied in comparison to hexamethyldisiloxane. The research found that for silicon-containing compounds like bis(trimethylsilyl)methane, the electron mobility is higher than in comparable alkanes. This property is crucial for understanding the behavior of these compounds in various environments (Holroyd et al., 1997).

Synthesis and Molecular Structure

The synthesis and molecular structure of derivatives of bis(trimethylsilyl)methane have been explored. Studies have been conducted on compounds like Bis[(-2,2-dimethyl-1-trimethylsiloxypropyliden)phosphano]methane, where the structural arrangement and bond distances and angles offer deep insights into the molecular behavior of these compounds (Becker & Mundt, 1978).

Peterson Olefinations

Bis(trimethylsilyl)methane has been used in the stereoselective Peterson olefinations, demonstrating its applicability in creating diverse organic structures. This research highlights its role in organic synthesis, particularly in reactions involving carbonyl electrophiles and substituted N-benzylideneaniline as electrophiles. This application showcases the compound's utility in complex chemical transformations (Das et al., 2015).

Synthesis of Alkyl Trimethylsilyldithioformates

Bis(trimethylsilyl)methane is instrumental in the synthesis of alkyl trimethylsilyldithioformates. This chemical reaction involves trapping bis(trimethylsilyl)thione with alkanesulfenic acids, leading to the synthesis of bis- and tris(trimethylsilyl)methanethiols, showcasing the compound's versatility in sulfur-based organic syntheses (Block & Aslam, 1985).

Fluoro Olefin Synthesis

Bis(trimethylsilyl)methane serves as a novel C1 building block in the synthesis of fluoro olefins. Its reaction with aldehydes in the presence of catalysts yields various fluorinated compounds, demonstrating its applicability in creating specialized organic molecules with potential applications in materials science and pharmaceuticals (Shimizu et al., 1999; Shimizu et al., 2000).

Synthesis of Geminal Di(hypersilyl) Compounds

Research has been conducted on the synthesis and structure of compounds like Methoxybis[tris(trimethylsilyl)silyl]methane, representing the first geminal di(hypersilyl) compound with a central carbon atom. These studies contribute to understanding the spatial demands and molecular distortions caused by bulky silyl groups in organic molecules (Jeschke et al., 1996).

Safety and Hazards

Mechanism of Action

Target of Action

Bis(trimethylsilyl)methane is a chemical compound with the formula C7H20Si2 . It is primarily used in the field of chemistry as a reagent.

Action Environment

Bis(trimethylsilyl)methane is a highly flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation . Therefore, it should be handled with care, and appropriate safety measures should be taken when using it. It should be stored in a well-ventilated place and kept cool . It is also sensitive to moisture and should be stored under inert gas .

properties

IUPAC Name |

trimethyl(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIODRUWWNNGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062189 | |

| Record name | Methylenebis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bis(trimethylsilyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2117-28-4 | |

| Record name | 1,1′-Methylenebis[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-methylenebis(1,1,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-methylenebis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenebis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenebis[trimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(trimethylsilyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XS24AZP3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Bis(trimethylsilyl)methane?

A1: Bis(trimethylsilyl)methane has the molecular formula C7H20Si2 and a molecular weight of 160.41 g/mol. []

Q2: What are some common spectroscopic techniques used to analyze Bis(trimethylsilyl)methane?

A2: 1H NMR is a common technique for analyzing the purity and structure of Bis(trimethylsilyl)methane. [] Other techniques, like electron diffraction, have been used to determine its molecular structure in the gaseous phase. []

Q3: How is Bis(trimethylsilyl)methane typically synthesized?

A3: One reported method involves reacting imidobis(sulfonyl chloride) [HN(SO2Cl)2] with bis(trimethylsilyl)methane in trimethylchlorsilane solution. []

Q4: How does Bis(trimethylsilyl)methane behave as a precursor in organic synthesis?

A4: Bis(trimethylsilyl)methane serves as a precursor to valuable reagents like (Me3Si)2CHLi and Me3SiCH2Li, which are employed in Peterson alkenation reactions. []

Q5: Can Bis(trimethylsilyl)methane be used in the synthesis of heterocyclic compounds?

A5: Yes, thermolysis of sterically hindered alanates derived from Bis(trimethylsilyl)methane can lead to the formation of four-membered AlC2Si heterocycles. For instance, heating [(Me3C)2Al{CH(SiMe3)2}2]- and [Me3SiCH2Al{CH(SiMe3)2}3]- results in the release of Bis(trimethylsilyl)methane and the formation of novel heterocyclic compounds. []

Q6: How does Bis(trimethylsilyl)methane react with protic reagents?

A6: The reactivity of Bis(trimethylsilyl)methane with protic reagents depends on the acidity of the reagent. While tert-butyl alcohol does not react with tetrakis[bis(trimethylsilyl)methyl]digallane(4) (a compound containing a Ga-Ga single bond derived from Bis(trimethylsilyl)methane), water cleaves the Ga-Ga bond, yielding the dimeric dialkylgallium hydroxide. []

Q7: Can Bis(trimethylsilyl)methane be used in the preparation of organometallic compounds?

A7: Yes, Bis(trimethylsilyl)methane derivatives, such as iodo(methoxydimethylsilyl)bis(trimethylsilyl)methane, can be utilized in the synthesis of unique organometallic compounds. []

Q8: How does Bis(trimethylsilyl)methane contribute to the growth of silicon carbide (SiC) thin films?

A8: Bis(trimethylsilyl)methane acts as a single-source precursor in the chemical vapor deposition (CVD) of SiC thin films. Studies have investigated its use in growing these films on various SiC substrates at different temperatures. [, ]

Q9: What influences the morphology of SiC films grown using Bis(trimethylsilyl)methane?

A9: The growth temperature significantly affects the morphology of the resulting SiC films. For example, on 4H-SiC (1120) faces, high-quality epitaxial films are obtained above 1200 °C, while amorphous SiC forms below 1100 °C. This behavior is attributed to factors like the Ehrlich Schwoebel barrier and the decomposition kinetics of Bis(trimethylsilyl)methane. []

Q10: Can Bis(trimethylsilyl)methane be used for low-temperature SiC epitaxy?

A10: Research has demonstrated the feasibility of using Bis(trimethylsilyl)methane for 4H-SiC epitaxial growth on 4H-SiC (1100) faces at temperatures as low as 990 °C, significantly lower than conventional methods. This is attributed to sufficient precursor decomposition and the specific atomic arrangement of the substrate. []

Q11: How does Bis(trimethylsilyl)methane behave in high-pressure laser chemical vapor deposition (HP-LCVD)?

A11: In HP-LCVD, Bis(trimethylsilyl)methane, mixed with organometallic aluminum precursors, enables the growth of high-strength aluminum-silicon-carbide (Al-Si-C) nanocomposite fibers. The high pressure and rapid cooling rates facilitate the formation of nanostructured materials with various phases, including aluminum carbide, silicon carbide, carbon, and silicon-rich phases. []

Q12: What are the potential applications of the Al-Si-C nanocomposite fibers produced using Bis(trimethylsilyl)methane?

A12: These Al-Si-C nanocomposite fibers hold promise as reinforcements for ceramic and metal-matrix composites, particularly in demanding applications within the aerospace and transportation industries. []

Q13: How does Bis(trimethylsilyl)methane contribute to the synthesis of SiOC films?

A13: Bis(trimethylsilyl)methane is utilized in high-density plasma chemical vapor deposition (HDP-CVD) to create SiOC films with low dielectric constants. The film's properties, including its dielectric constant, are influenced by the flow rate ratio between Bis(trimethylsilyl)methane and oxygen during deposition. []

Q14: What is the impact of annealing on the composition and bonding structure of SiOC films derived from Bis(trimethylsilyl)methane?

A14: Annealing these SiOC films leads to a decrease in oxygen concentration and an increase in carbon concentration. This process also influences the bonding configuration, resulting in the formation of Si-O-Si, Si-O-C, and Si-CH3 bonds. []

Q15: How does the bonding structure of SiOC films relate to their dielectric properties?

A15: The presence of Si-CH3 groups attached to Si-O-Si ring structures is believed to create nano-sized voids within the SiOC films. These voids contribute to the film's low dielectric constant, which is approximately 2.1 after annealing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.